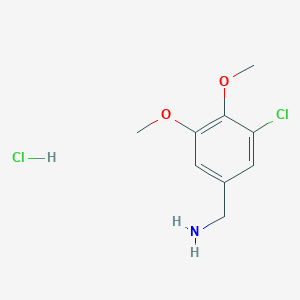

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is systematically named based on the IUPAC guidelines for substituted aromatic amines. The parent structure is a benzene ring substituted with a chlorine atom at position 3, methoxy groups at positions 4 and 5, and a methanamine (-CH2-NH2) side chain. The hydrochloride counterion arises from the protonation of the amine group, forming a salt that enhances stability and solubility.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H13Cl2NO2 |

| Molecular Weight | 238.11 g/mol |

| CAS Number | 2171916-63-3 |

The systematic identification prioritizes the substituents in alphabetical order (chloro, dimethoxy) and locant positions (3, 4, 5) to minimize ambiguity. The "hydrochloride" suffix indicates the salt form, distinguishing it from the free base.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of This compound is determined by the planar aromatic ring and the spatial arrangement of substituents. The benzene ring adopts a trigonal planar geometry, while the methanamine side chain is tetrahedral. The chlorine atom at position 3 and methoxy groups at positions 4 and 5 create steric and electronic interactions that influence the molecule’s orientation.

In crystallographic studies of analogous compounds (e.g., 5-chloro-4,6-dimethoxypyrimidin-2-amine), similar substituent patterns lead to hydrogen bonding and π-π stacking interactions, which stabilize crystalline lattices. For the hydrochloride salt, the NH3+ group likely forms hydrogen bonds with chloride ions and adjacent methoxy oxygens, as observed in related benzylamine hydrochlorides.

Electronic Structure and Substituent Effects Analysis

The electronic structure of This compound is modulated by the interplay of electron-donating (methoxy) and electron-withdrawing (chloro) substituents. The methoxy groups (-OCH3) at positions 4 and 5 donate electron density via resonance, activating the ring toward electrophilic substitution. Conversely, the chlorine atom at position 3 withdraws electron density inductively, deactivating the ring and directing reactivity to specific positions.

| Substituent | Effect | Impact on Reactivity |

|---|---|---|

| Methoxy (4,5) | Electron-donating (via resonance) | Activates ring for electrophilic attack |

| Chloro (3) | Electron-withdrawing (inductive) | Deactivates ring, meta-directing |

Computational studies suggest that the -NH3+ group’s positive charge enhances hydrogen bonding capacity, while the methoxy groups reduce lipophilicity compared to non-methoxy analogues. This balance of electronic and steric effects is critical in applications such as enzyme inhibition or pharmaceutical intermediates.

Comparative Analysis with Related Methoxy-Substituted Benzylamine Derivatives

Table 1: Comparative Properties of Methoxy-Substituted Benzylamine Derivatives

| Compound | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|

| This compound | 3-Cl, 4,5-OCH3 | 238.11 g/mol | Enzyme inhibition, synthesis |

| 3-Chloro-4-methoxybenzylamine hydrochloride | 3-Cl, 4-OCH3 | 208.08 g/mol | Organic synthesis intermediates |

| 4-Bromo-2,5-dimethoxybenzylamine hydrochloride | 4-Br, 2,5-OCH3 | 282.56 g/mol | Heterocyclic compound synthesis |

| 3,5-Dimethoxybenzylamine | 3,5-OCH3 | 167.21 g/mol | Rotaxane synthesis |

Key Observations:

- Substituent Positioning: The 3-chloro-4,5-dimethoxy arrangement creates a unique electronic environment compared to 3,5-dimethoxy or 2,5-dimethoxy analogues, influencing reactivity and solubility.

- Halogen Effects: Chlorine (3-Cl) introduces stronger inductive withdrawal than bromine (4-Br) or hydrogen, altering dipole moments and binding affinities in biological systems.

- Methoxy Count: Dimethoxy groups (4,5-OCH3) reduce logP values compared to monomethoxy variants, affecting membrane permeability and pharmacokinetic profiles.

Properties

IUPAC Name |

(3-chloro-4,5-dimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2.ClH/c1-12-8-4-6(5-11)3-7(10)9(8)13-2;/h3-4H,5,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBFCUBKRBQPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CN)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with an amine source under reductive amination conditions. The process generally includes the following steps:

Formation of the imine intermediate: The aldehyde reacts with the amine to form an imine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have demonstrated that (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride exhibits significant antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Biofilm Formation Inhibition : It effectively inhibits biofilm formation by key pathogens, which is crucial in managing chronic infections .

Anticancer Potential

Research indicates that this compound may have anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells.

- Case Study : A study involving ovarian cancer cell lines demonstrated that the compound inhibited cell growth at specific concentrations without exhibiting cytotoxic effects. This suggests a potential role in cancer therapy by targeting specific cellular pathways .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic molecules.

Synthesis Pathways

The synthesis typically involves reactions with other chemical entities to form derivatives that may possess enhanced biological activities.

- Example Reaction : The compound can be synthesized from 3-chloro-4,5-dimethoxybenzaldehyde through reductive amination processes, which are essential for developing new pharmaceutical agents.

Biological Research

The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in biochemical studies.

Mechanism of Action

The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or altering the conformation of the target molecules .

Comparison with Similar Compounds

3,4-Dimethoxyphenethylamine: Similar structure but lacks the chloro group.

3,4,5-Trimethoxyphenethylamine (Mescaline): Contains an additional methoxy group at the 5-position.

3-Chloro-4-methoxyphenethylamine: Similar but with fewer methoxy groups

Uniqueness: (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is unique due to the combination of chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is C₉H₁₃ClN₂O₂. Its structure features a chlorinated phenyl ring with two methoxy groups, which are known to influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various chemical pathways. The most common method involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with amine derivatives under acidic conditions to yield the desired hydrochloride salt.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells.

- Cell Viability Assays : The compound was tested using MTT assays, revealing IC50 values in the low micromolar range. For instance, in MCF-7 cells, an IC50 value of approximately 15 µM was recorded, indicating effective inhibition of cell growth.

The mechanism underlying its anticancer activity appears to involve the disruption of microtubule assembly. This was evidenced by immunofluorescence studies showing altered microtubule organization in treated cells. The compound's ability to induce apoptosis was confirmed through caspase activation assays.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

Data Summary

Case Studies

One notable case study involved the evaluation of this compound in combination with standard chemotherapeutic agents. The results indicated enhanced efficacy when used alongside paclitaxel in breast cancer models, suggesting a synergistic effect that warrants further investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride?

- Methodological Answer : Multi-step synthesis routes often involve nitrobenzoate precursors, selective chlorination, and reductive amination. For example, methyl 4,5-dimethoxy-2-nitrobenzoate derivatives can be reduced to amines via catalytic hydrogenation or lithium aluminum hydride (LiAlH) . Building block catalogs (e.g., Enamine Ltd) list structurally similar amines, suggesting modular approaches for functional group introduction . Key steps include:

- Regioselective chlorination at the 3-position using reagents like POCl or NCS.

- Methoxylation via nucleophilic substitution or Ullmann coupling.

- Final amination under controlled pH to avoid decomposition.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) refine structural parameters using high-resolution data . For example, a related compound with a 3-chloro-4,5-dimethoxyphenyl moiety showed planar phenyl rings twisted at 66.3°, confirmed by SC-XRD . Complementary techniques include:

- NMR : H/C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm).

- HPLC-MS : Purity assessment and molecular ion ([M+H]) validation.

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Based on GHS classifications for analogous hydrochlorides:

- Hazard Statements : Acute Toxicity (Oral, Category 3), Skin/Irritation (Category 2) .

- Precautions : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at RT (6.1C combustible acute toxic classification) .

Advanced Research Questions

Q. How can regioselective functionalization challenges be addressed during synthesis?

- Methodological Answer : Chlorination at the 3-position competes with methoxy group steric effects. Strategies include:

- Directed ortho-Metalation : Use directing groups (e.g., nitro) to control chloro substitution .

- Protection-Deprotection : Temporarily mask methoxy groups with silyl ethers during chlorination.

- Computational Modeling : DFT calculations predict reactive sites using electron density maps (e.g., Mulliken charges).

Q. How to resolve contradictions in spectroscopic data for structural validation?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Example Conflict : Discrepant H NMR shifts due to solvent polarity.

- Resolution : Compare DMSO- vs. CDCl spectra; confirm via 2D-COSY or NOESY for spatial correlations.

- Crystallographic Validation : Resolve ambiguities using SC-XRD bond lengths/angles (e.g., C-Cl bond: ~1.74 Å) .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer : Low yields (2–5% in AZD8931 synthesis ) arise from side reactions. Mitigation includes:

- Stepwise Monitoring : Use TLC/GC-MS after each step to isolate intermediates.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for nitro reductions) improve efficiency.

- Table : Example optimization parameters:

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Chlorination | Reagent | NCS (over Cl) | +15% |

| Amination | Solvent | Dry THF (over EtOH) | +20% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.